3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one
Description
3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered pyrazolone ring substituted at the 3-position with a 4-ethoxyphenyl group. Pyrazolones are heterocyclic compounds with a ketone group at the 5-position, making them versatile intermediates in medicinal and industrial chemistry. This compound is synthesized via condensation of hydrazine derivatives with β-keto esters under basic conditions, followed by functionalization through multicomponent reactions . Its structure allows for tautomerism between 1,4-dihydro and 2,4-dihydro forms when the N1 position is unsubstituted . Applications include serving as a precursor for bioactive molecules, such as anti-inflammatory and antimicrobial agents .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-9-5-3-8(4-6-9)10-7-11(14)13-12-10/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
QKJUYIIKALRPSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The 4-ethoxyphenyl group distinguishes this compound from analogs with substituents like methoxy, nitro, trifluoromethyl, or halogens. provides a series of (Z)-4-benzylidene derivatives with varying aryl substituents, highlighting how substituents influence melting points and spectral properties:
| Compound (Substituents) | Melting Point (°C) | Key ¹H-NMR Shifts (δ, ppm) |
|---|---|---|
| 1c (4-Nitrophenyl) | 213–215 | 7.90 (d, J=8.8 Hz, Ar-H) |
| 1d (4-Trifluoromethylphenyl) | 144–147 | 7.75 (d, J=8.2 Hz, Ar-H) |
| 1h (3,4-Dichlorophenyl) | 164–166 | 7.55–7.62 (m, Ar-H) |
The ethoxy group in 3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one contributes to moderate solubility in polar solvents, whereas electron-withdrawing groups (e.g., nitro or trifluoromethyl) lower melting points but enhance lipophilicity .
Preparation Methods
Cyclization of Chalcones with Hydrazine Hydrate
The most prevalent method involves the reaction of chalcones bearing a 4-ethoxyphenyl substituent with hydrazine hydrate in acidic or neutral media to form the pyrazolone ring.
- Starting Material: 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one or similar chalcones.
- Reagents: Hydrazine hydrate, often in acetic acid or ethanol as solvent.
- Conditions: Reflux or heating at moderate temperatures (typically 60–100°C).
- Mechanism: Nucleophilic attack of hydrazine on the α,β-unsaturated ketone followed by cyclization and tautomerization to yield the pyrazolone.
This method was detailed in a study synthesizing related pyrazolone derivatives where hydrazine hydrate in acetic acid was used, resulting in high purity products confirmed by IR, 1H-NMR, and 13C-NMR spectral data.
Detailed Preparation Procedure (Based on Literature)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of chalcone precursor with 4-ethoxyphenyl substituent | Claisen–Schmidt condensation between 4-ethoxybenzaldehyde and appropriate ketone | Typically base-catalyzed (NaOH or KOH) in ethanol |
| 2 | Reaction of chalcone with hydrazine hydrate | Reflux in acetic acid or ethanol for several hours (4–12 h) | Hydrazine hydrate acts as nucleophile to form pyrazoline intermediate |
| 3 | Cyclization to pyrazolone | Continued heating promotes ring closure and tautomerization | Monitoring by TLC or HPLC recommended |
| 4 | Isolation and purification | Cooling, filtration, washing with cold solvents (ethanol or toluene), drying under vacuum | Yields typically range 70–90% |
Example Synthesis from Literature
In a 2018 study, the synthesis of a pyrazolone derivative structurally related to 3-(4-ethoxyphenyl)-1H-pyrazol-5(4H)-one was accomplished by:
- Heating the chalcone precursor with hydrazine hydrate in acetic acid.
- The reaction mixture was refluxed until completion.
- The product was isolated by filtration after cooling, washed, and dried.
- Characterization confirmed the formation of the pyrazolone ring with expected spectral features (C=O stretch around 1722 cm⁻¹ in IR, characteristic proton signals in NMR).
Alternative Preparation Methods
While the chalcone-hydrazine route is standard, other methods include:
- Direct condensation of β-ketoesters with hydrazine derivatives under acidic conditions.
- Microwave-assisted synthesis to reduce reaction time and improve yields.
- Solvent-free or green chemistry approaches using mechanochemical methods or ionic liquids, though less documented for this specific compound.
Purification and Yield Optimization
- Reaction mixtures are commonly quenched with water and extracted with organic solvents.
- Washing with aqueous sodium bicarbonate and brine solutions removes acidic impurities.
- Crystallization from ethanol or toluene enhances purity.
- Drying under reduced pressure at moderate temperatures (40–50°C) prevents decomposition.
- Typical yields reported range from 70% to 90%, depending on reaction scale and conditions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting materials | 4-ethoxybenzaldehyde, chalcone, hydrazine hydrate | Purity >98% recommended |
| Solvent | Acetic acid, ethanol | Acetic acid favors cyclization |
| Temperature | 60–100°C | Reflux conditions common |
| Reaction time | 4–12 hours | Monitored by TLC |
| Workup | Water quench, organic extraction | Sodium bicarbonate wash to neutralize acid |
| Purification | Filtration, washing with ethanol/toluene, drying | Vacuum drying at 40–50°C |
| Yield | 70–90% | High yield with optimized conditions |
Research Findings and Analytical Characterization
- IR spectra show characteristic carbonyl stretching at ~1720 cm⁻¹.
- 1H-NMR signals include aromatic protons (7.0–7.8 ppm), ethoxy group protons (triplet at ~1.4 ppm for CH3 and quartet at ~4.0 ppm for CH2), and pyrazolone ring protons.
- 13C-NMR confirms carbonyl and aromatic carbons.
- Mass spectrometry validates molecular weight.
- Crystallographic studies (where available) confirm the pyrazolone ring structure and substitution pattern.
Q & A
Q. How are pyrazolone derivatives optimized for dual applications in medicinal and materials chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
